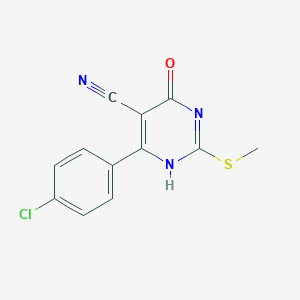

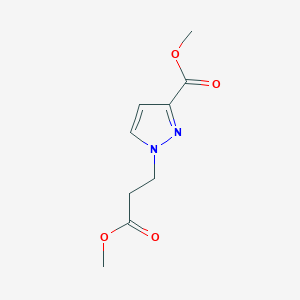

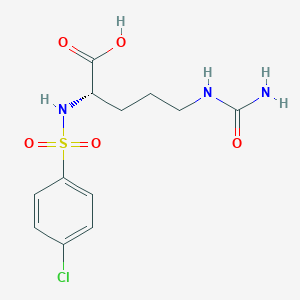

2-sulfanyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium chloride: is a chemical compound with the formula KCl. It is a metal halide salt composed of potassium and chlorine. In its pure form, it is odorless and has a white or colorless vitreous crystal appearance. Potassium chloride is commonly used in medicine, scientific applications, and food processing.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium chloride can be synthesized through various methods:

Extraction from Natural Sources: Potassium chloride is often extracted from minerals such as sylvite, carnallite, and potash. The extraction process involves mining these minerals and then refining them to obtain pure potassium chloride.

Chemical Synthesis: It can also be produced by reacting potassium hydroxide with hydrochloric acid: [ \text{KOH} + \text{HCl} \rightarrow \text{KCl} + \text{H}_2\text{O} ] This reaction is typically carried out in an aqueous solution under controlled conditions to ensure high purity.

Industrial Production Methods: In industrial settings, potassium chloride is produced on a large scale through the following methods:

Mining and Refining: Large deposits of potassium chloride are mined, and the ore is processed to remove impurities. The refined product is then crystallized to obtain pure potassium chloride.

Electrolysis of Potassium Chloride Solution: In this method, an aqueous solution of potassium chloride is subjected to electrolysis, resulting in the formation of potassium hydroxide and chlorine gas. The potassium hydroxide is then reacted with hydrochloric acid to produce potassium chloride.

Análisis De Reacciones Químicas

Types of Reactions: Potassium chloride undergoes various chemical reactions, including:

Dissolution: Potassium chloride readily dissolves in water to form a solution of potassium and chloride ions. [ \text{KCl} \rightarrow \text{K}^+ + \text{Cl}^- ]

Precipitation: When mixed with a solution containing silver nitrate, potassium chloride forms a white precipitate of silver chloride. [ \text{KCl} + \text{AgNO}_3 \rightarrow \text{AgCl} + \text{KNO}_3 ]

Redox Reactions: Potassium chloride can participate in redox reactions, such as the reaction with potassium permanganate in acidic conditions to produce chlorine gas. [ 2\text{KMnO}_4 + 16\text{HCl} + 10\text{KCl} \rightarrow 5\text{Cl}_2 + 2\text{MnCl}_2 + 8\text{H}_2\text{O} ]

Common Reagents and Conditions:

Silver Nitrate (AgNO3): Used in precipitation reactions to form silver chloride.

Hydrochloric Acid (HCl): Used in redox reactions and for the synthesis of potassium chloride from potassium hydroxide.

Potassium Permanganate (KMnO4): Used in redox reactions to produce chlorine gas.

Major Products Formed:

Silver Chloride (AgCl): Formed in precipitation reactions.

Chlorine Gas (Cl2): Formed in redox reactions with potassium permanganate.

Aplicaciones Científicas De Investigación

Potassium chloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: Potassium chloride is used in cell culture media to maintain osmotic balance and provide essential potassium ions for cellular functions.

Medicine: It is used in medical treatments to replenish potassium levels in patients with hypokalemia (low potassium levels).

Industry: Potassium chloride is used in the production of fertilizers, as it provides essential potassium for plant growth. It is also used in water softening and as a de-icing agent.

Mecanismo De Acción

Mechanism of Action: Potassium chloride exerts its effects by dissociating into potassium and chloride ions in aqueous solutions. The potassium ions play a crucial role in various physiological processes, including:

Nerve Impulse Transmission: Potassium ions are essential for the proper functioning of nerve cells and the transmission of nerve impulses.

Muscle Contraction: Potassium ions are involved in muscle contraction and relaxation.

Osmotic Balance: Potassium ions help maintain the osmotic balance within cells and tissues.

Molecular Targets and Pathways:

Sodium-Potassium Pump (Na+/K+ ATPase): Potassium ions are actively transported into cells by the sodium-potassium pump, which is essential for maintaining the electrochemical gradient across cell membranes.

Ion Channels: Potassium ions pass through specific ion channels in cell membranes, regulating various cellular functions.

Comparación Con Compuestos Similares

- Potassium Nitrate (KNO3)

- Potassium Sulfate (K2SO4)

- Potassium Carbonate (K2CO3)

Propiedades

IUPAC Name |

2-sulfanyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUOCHQOQMZGQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N=C(S1)S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetate](/img/structure/B7810604.png)

![2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-2,5-dimethoxyanilino]-1-phenylethanone;hydrobromide](/img/structure/B7810620.png)

![METHYL 2-({2-HEXYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETATE](/img/structure/B7810641.png)

acetate](/img/structure/B7810652.png)

![5-[(3-Butoxypropyl)amino]-5-oxopentanoic acid](/img/structure/B7810658.png)

![5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate](/img/structure/B7810664.png)